molecular formula C18H17Cl2NO B2787991 (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 343374-80-1

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No.: B2787991
CAS No.: 343374-80-1
M. Wt: 334.24
InChI Key: TZYCOGSJLNLMCK-UHFFFAOYSA-N
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Description

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a key intermediate or potential active moiety in the development of therapeutic agents. Its structure, featuring two chlorophenyl rings and a pyrrolidine core, is characteristic of molecules designed to interact with specific biological targets. This compound has been identified in patent literature as a critical synthetic precursor in the development of potent and selective kinase inhibitors, particularly targeting pathways involved in inflammatory and oncological diseases [https://pubchem.ncbi.nlm.nih.gov]. Research into this chemical scaffold explores its mechanism of action, which is believed to involve the modulation of intracellular signaling cascades by binding to the ATP-binding site of specific protein kinases, thereby inhibiting their activity and downstream pro-survival or pro-inflammatory signals. The specific substitution pattern on the tetrahydro pyrrole ring is crucial for optimizing binding affinity and selectivity. As such, this compound is an invaluable tool for scientists in drug discovery programs, enabling structure-activity relationship (SAR) studies, lead optimization, and the investigation of novel mechanisms for treating kinase-driven pathologies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-21-10-15(12-6-8-13(19)9-7-12)16(11-21)18(22)14-4-2-3-5-17(14)20/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYCOGSJLNLMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(a) Chlorophenyl vs. Hydroxyphenyl Groups
  • This substitution increases polarity, improving aqueous solubility but reducing membrane permeability compared to the dichlorinated target compound.
  • Relative Retention Time: The hydroxylated analog has a retention time (0.34%) significantly shorter than non-polar derivatives, reflecting its altered hydrophilicity .
(b) Fluorophenyl and Heterocyclic Modifications
  • 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8, C₁₇H₁₀Cl₂FNO) replaces the tetrahydro-pyrrolidine with an unsaturated pyrrole ring and introduces fluorine at the ortho position. Fluorine’s electronegativity increases metabolic stability compared to chlorine, while the unsaturated pyrrole may enhance π-π stacking interactions .

Heterocyclic Core Modifications

(a) Tetrahydro-Pyrrolidine vs. Tetrahydrofuran/Pyran
  • The compound’s lower molecular weight (211.05 g/mol vs. ~350 g/mol for the target) reduces steric hindrance .
  • This may impact binding affinity in biological systems compared to the rigid pyrrolidine core .
(b) Methyl Substitution on the Pyrrolidine
  • 4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone (CAS 861211-52-1, C₂₅H₂₇ClNO₂) shares the 1-methylpyrrolidine scaffold but substitutes the 4-chlorophenyl group with a cyclohexylphenyl moiety. The cyclohexyl group enhances lipophilicity (logP ~4.5), favoring blood-brain barrier penetration, while the methoxy group introduces steric and electronic effects .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Rf Value
(2-Chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone Not available C₁₈H₁₅Cl₂NO ~350 2-ClPh, 4-ClPh, 1-Me-pyrrolidine N/A N/A
(4-Chlorophenyl)(4-hydroxyphenyl)methanone Not available C₁₃H₉ClO₂ 232.66 4-ClPh, 4-OHPh N/A 0.34
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone 477886-21-8 C₁₇H₁₀Cl₂FNO 350.17 2-Cl-6-FPh, 4-ClPh, unsaturated pyrrole N/A N/A
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone Not available C₁₂H₁₃ClO₂ 224.68 4-ClPh, tetrahydrofuran N/A 0.31

Table 2: Spectroscopic Data (Selected Compounds)

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
(4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone 7.88 (d, J = 8.6 Hz, 2H), 3.47 (tt, J = 8.8 Hz) 203.1 (C=O), 139.1 (C-Cl) 211.0524 [M+H]+
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone 7.90 (d, J = 8.6 Hz, 2H), 3.45–3.20 (m, 4H) 139.1 (C-Cl), 129.6 (C-Ar) 302.1042 [M+H]+

Biological Activity

The compound (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone , often referred to as a pyrrole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent chlorination and acylation steps. The synthetic pathway often utilizes starting materials such as chlorobenzene derivatives and various reagents to achieve the desired molecular structure.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of pyrrole compounds found that some derivatives showed promising activity against various cancer cell lines, including breast and renal cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Pyrrole AMCF-7 (Breast)15Apoptosis induction
Pyrrole BA549 (Lung)20Cell cycle arrest
Target CompoundHeLa (Cervical)10Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The observed antimicrobial action is attributed to the disruption of bacterial cell membranes.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of the compound on human cancer cell lines. The results demonstrated that at a concentration of 10 µM, the compound significantly reduced cell viability by over 50% in HeLa cells, indicating strong anticancer potential.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of pathogens. The results indicated effective inhibition against Staphylococcus aureus with an MIC value lower than many standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

The biological activity of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone is thought to involve several mechanisms:

  • Apoptosis Induction : Triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
  • Membrane Disruption : Alters bacterial cell membrane integrity leading to cell death.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high yield and purity?

The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key considerations include:

  • Temperature control : Maintaining 60–80°C during Claisen-Schmidt condensation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) in Friedel-Crafts acylation steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5) and confirmed by ¹H NMR .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidine carbons at δ 45–55 ppm) .
  • X-ray crystallography : SHELX software refines single-crystal structures, resolving bond lengths (C-Cl: 1.74 Å) and dihedral angles between aromatic rings .
  • IR spectroscopy : Carbonyl stretching at ~1680 cm⁻¹ confirms the methanone group .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .

Advanced Research Questions

Q. How can computational tools resolve electronic structure and noncovalent interactions?

  • Multiwfn analysis : Calculates electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic regions. For example, the chlorophenyl group exhibits σ-hole interactions critical for ligand-receptor binding .
  • Noncovalent interaction (NCI) plots : Reveal van der Waals forces and steric repulsion in crystal packing (e.g., C-Cl···π interactions at 3.2 Å) .

Q. What strategies address contradictions between spectroscopic data and computational models?

  • Cross-validation : Compare solid-state NMR (for crystalline environments) with solution-state NMR to detect conformational flexibility .
  • DFT optimization : Use B3LYP/6-31G(d) to refine gas-phase geometries and compare with X-ray bond angles (e.g., pyrrolidine ring puckering differences < 5°) .

Q. How can structural modifications improve pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce hydrophobicity (predicted LogP from 3.2 to 1.8 via ChemAxon) .
  • Metabolic stability : Replace labile methyl groups with trifluoromethyl to resist CYP450 oxidation .

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